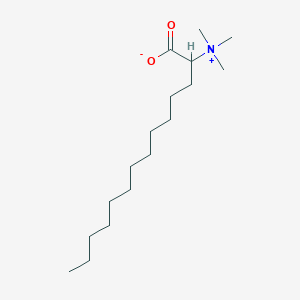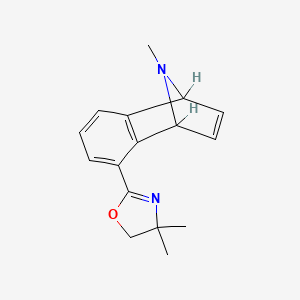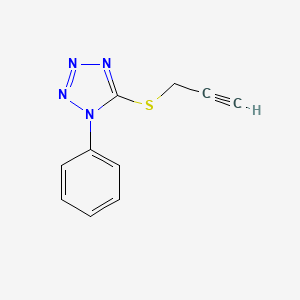
(1-Carboxylatotridecyl)trimethylammonium
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1-Carboxylatotridecyl)trimethylammonium is a surfactant with the chemical formula C17H35NO2. It is a cationic surfactant known for its excellent surface activity and wetting properties. This compound is widely used in personal care products, detergents, and industrial applications due to its ability to enhance the softness and shine of hair and fabrics .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
(1-Carboxylatotridecyl)trimethylammonium can be synthesized through the oxidation of tridecylamine. The common synthetic route involves the following steps:
Oxidation of Tridecylamine: Tridecylamine is oxidized using an oxidizing agent such as hydrogen peroxide or potassium permanganate to form the corresponding carboxylic acid.
Quaternization: The carboxylic acid is then reacted with trimethylamine to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale oxidation reactions followed by quaternization. The reaction conditions are optimized to ensure high yield and purity of the final product. The process is carried out in well-ventilated reactors to avoid the accumulation of hazardous fumes .
Analyse Des Réactions Chimiques
Types of Reactions
(1-Carboxylatotridecyl)trimethylammonium undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: It can be reduced to form the corresponding amine.
Substitution: The compound can undergo nucleophilic substitution reactions, where the trimethylammonium group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as halides, hydroxides.
Major Products Formed
Oxidation: Higher oxidation state products.
Reduction: Corresponding amine.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
(1-Carboxylatotridecyl)trimethylammonium has a wide range of applications in scientific research:
Chemistry: Used as a surfactant in various chemical reactions to enhance the solubility and reactivity of reactants.
Biology: Employed in cell culture media to improve cell adhesion and growth.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form micelles and encapsulate hydrophobic drugs.
Industry: Utilized in the formulation of personal care products, detergents, and lubricants.
Mécanisme D'action
The mechanism of action of (1-Carboxylatotridecyl)trimethylammonium involves its ability to interact with cell membranes and proteins. The compound’s cationic nature allows it to bind to negatively charged surfaces, disrupting cell membranes and leading to cell lysis. This property makes it effective as an antimicrobial agent. Additionally, its surfactant properties enable it to reduce surface tension and enhance the solubility of hydrophobic compounds .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tetradecyltrimethylammonium bromide: Another cationic surfactant with similar properties but a different alkyl chain length.
Dodecyltrimethylammonium chloride: Similar in structure but with a shorter alkyl chain.
Hexadecyltrimethylammonium bromide: Similar in structure but with a longer alkyl chain.
Uniqueness
(1-Carboxylatotridecyl)trimethylammonium is unique due to its specific alkyl chain length, which provides a balance between hydrophobic and hydrophilic properties. This balance makes it particularly effective in applications requiring both strong surface activity and compatibility with various solvents .
Propriétés
Numéro CAS |
686-83-9 |
|---|---|
Formule moléculaire |
C17H35NO2 |
Poids moléculaire |
285.5 g/mol |
Nom IUPAC |
2-(trimethylazaniumyl)tetradecanoate |
InChI |
InChI=1S/C17H35NO2/c1-5-6-7-8-9-10-11-12-13-14-15-16(17(19)20)18(2,3)4/h16H,5-15H2,1-4H3 |
Clé InChI |
LVBSECZFJBGOCR-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCC(C(=O)[O-])[N+](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-(4,11-dimethyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2,4,6,8,10,12-hexaen-6-yl)acetamide](/img/structure/B12806097.png)









